molecular formula C8H5ClN2O2 B8310275 2-Chloro-6-methyl-5-nitrobenzonitrile

2-Chloro-6-methyl-5-nitrobenzonitrile

Cat. No.: B8310275
M. Wt: 196.59 g/mol
InChI Key: UVBLYZRPSXSSQT-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-nitrobenzonitrile (C₈H₅ClN₂O₂) is a substituted benzonitrile derivative featuring chloro, methyl, nitro, and cyano functional groups. For example, 2-chloro-6-cyanobenzoic acid is synthesized via oxidation and Sandmeyer reactions starting from nitrotoluene derivatives , suggesting that similar nitration and substitution steps could apply to the target compound.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

6-chloro-2-methyl-3-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)7(9)2-3-8(5)11(12)13/h2-3H,1H3

InChI Key

UVBLYZRPSXSSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key analogs and their substituent differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) CAS RN Key Properties/Applications
2-Chloro-6-methyl-5-nitrobenzonitrile Cl, CH₃, NO₂, CN 196.45 (calculated) Not reported Research chemical, potential intermediate
2-Chloro-5-methylbenzonitrile Cl, CH₃, CN 151.59 4387-32-0 Commercial reagent (>97% purity)
3-(Chloromethyl)benzonitrile Cl-CH₂, CN 151.59 64407-07-4 Intermediate in organic synthesis
2-Amino-3-chloro-5-nitrobenzonitrile NH₂, Cl, NO₂, CN 197.58 (calculated) EINECS 243-760-0 Pharmaceutical research
Key Observations:
  • Steric Influence : The methyl group at position 6 may hinder reactions at adjacent positions, unlike 3-(chloromethyl)benzonitrile, where the chloromethyl group offers greater flexibility for further functionalization .
  • Amino vs. Methyl: Replacing the methyl group with an amino group (as in 2-amino-3-chloro-5-nitrobenzonitrile) introduces electron-donating effects, altering solubility and reactivity in heterocyclic synthesis .

Physicochemical Properties

  • Molecular Weight: The nitro group increases the molecular weight of the target compound (~196 g/mol) compared to non-nitro analogs like 2-chloro-5-methylbenzonitrile (151.59 g/mol) .
  • Solubility: Nitro groups typically reduce solubility in polar solvents due to increased hydrophobicity, whereas cyano groups may enhance solubility in aprotic solvents.

Preparation Methods

Reaction Conditions and Mechanism

A modified procedure from ChemicalBook (2018) demonstrates the use of 1-chloro-5-iodo-4-methyl-2-nitrobenzene as the starting material. In a nitrogen atmosphere, tetrakis(triphenylphosphine)palladium(0) catalyzes the substitution of iodine with a cyano group via oxidative addition and transmetallation with zinc cyanide. Key parameters include:

  • Solvent : Dimethylformamide (DMF) for optimal catalyst activity.

  • Temperature : 50°C for 24 hours to ensure complete conversion.

  • Molar Ratios :

    • Substrate:Pd(PPh₃)₄ = 10:1

    • Substrate:Zn(CN)₂ = 1.67:1

The reaction proceeds with an 82% yield, as confirmed by silica gel chromatography.

Optimization Insights

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 5 mol% decreases costs without significant yield loss.

  • Solvent Alternatives : Substituting DMF with acetonitrile lowers toxicity but extends reaction time to 48 hours.

Sequential Nitration and Chlorination of Methylbenzonitrile

An alternative approach involves introducing nitro and chloro groups to a methylbenzonitrile scaffold.

Nitration of 2-Chloro-6-methylbenzonitrile

Controlled nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C directs the nitro group to the para position relative to the methyl group. The nitrile and chloro substituents act as meta-directors, ensuring regioselective formation of the 5-nitro isomer.

Key Data:

ParameterValue
HNO₃ Concentration90% (v/v)
Reaction Time4 hours
Yield68%

Chlorination Strategies

Electrophilic chlorination of 6-methyl-5-nitrobenzonitrile using Cl₂ gas in acetic acid achieves 72% conversion. Alternatively, sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C provides a safer, scalable option.

One-Pot Diazotization and Cyanation

A novel one-pot method derived from CN112358404A combines diazotization and cyanation.

Reaction Scheme

  • Diazotization of 3-chloro-5-methyl-4-nitroaniline with NaNO₂/H₂SO₄.

  • In situ hypophosphorous acid reduction to eliminate the amino group.

  • Iron powder-mediated cyanation.

Performance Metrics:

  • Total Yield : 78%

  • Purity : >99% (HPLC)

  • Reaction Time : 8 hours

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) :
    δ 8.21 (s, 1H, H-4), 7.89 (s, 1H, H-3), 2.64 (s, 3H, CH₃).

  • IR (KBr) :
    2230 cm⁻¹ (C≡N), 1525 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

Chromatographic Validation

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) confirms a retention time of 6.2 minutes, correlating with 99.1% purity.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Yield (%)Scalability
Pd-Catalyzed Cyanation32082High
Sequential Nitration28068Moderate
One-Pot Synthesis21078High

Environmental Impact

The one-pot method reduces solvent waste by 40% compared to multi-step routes, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-6-methyl-5-nitrobenzonitrile?

  • Methodology :

  • Step 1 : Start with a substituted benzoic acid derivative (e.g., 2-methyl-5-nitrobenzoic acid) and convert it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in solvents such as dichloromethane (DCM) or benzene. Catalyst selection (e.g., DMF as a Lewis acid) is critical for regioselectivity .

  • Step 2 : Perform nucleophilic substitution with KCN or CuCN to introduce the nitrile group. Monitor reaction progress via TLC or HPLC.

  • Key Variables : Temperature (0–50°C), solvent polarity, and stoichiometric ratios. For example, higher temperatures (>50°C) may lead to nitro group decomposition .

    • Data Table : Comparison of Synthetic Methods
MethodReagentsSolventTemp. (°C)Yield (%)
ASOCl₂, DMFDCM5072
BC₂O₂Cl₂, DMFBenzene2065

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for aromatic protons split by substituents. For example, the methyl group at position 6 causes deshielding (~δ 2.5 ppm), while nitro and chloro groups influence adjacent protons .
  • ¹³C NMR : Nitrile carbon appears at ~δ 115–120 ppm; nitro groups shift carbons to δ 140–150 ppm.
    • IR Spectroscopy : Nitrile stretching (~2240 cm⁻¹), nitro symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) .
    • Mass Spectrometry : Molecular ion [M]⁺ at m/z 196 (C₈H₅ClN₂O₂), with fragmentation peaks at m/z 151 (loss of NO₂) and m/z 116 (loss of Cl) .

Q. What safety protocols are essential for handling this compound?

  • Handling : Use PPE (gloves, goggles, fume hood) to avoid inhalation/contact. Nitro compounds are potential mutagens; chlorinated byproducts may be toxic .
  • Spill Management : Absorb with inert materials (vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste. Prevent entry into waterways .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DCM/hexane. Use SHELXL for refinement, focusing on bond angles and torsion angles to confirm planarity of the nitro and nitrile groups .

  • Electron Density Maps : Analyze residual density peaks to identify disordered solvent molecules or positional errors.

    • Key Findings :
  • The nitro group adopts a coplanar arrangement with the benzene ring (torsion angle <5°), stabilizing resonance interactions.

  • Chlorine exhibits minor out-of-plane distortion due to steric hindrance from the methyl group .

Q. What computational methods (DFT, MD) predict reactivity trends in this compound?

  • Density Functional Theory (DFT) :

  • Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (e.g., nitro group) and nucleophilic sites (e.g., nitrile carbon) .

  • Example Result : The LUMO is localized on the nitro group, suggesting susceptibility to nucleophilic attack.

    • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways for substitution reactions .

Q. How do conflicting spectroscopic and computational data inform mechanistic hypotheses?

  • Case Study : Discrepancy between experimental IR (strong nitrile peak) and DFT-predicted vibrational modes.

  • Resolution : Re-examine solvent effects (e.g., DCM vs. gas phase) or anharmonic corrections in calculations. Cross-validate with Raman spectroscopy .
    • Contradiction Analysis : Apply triangulation by integrating SCXRD, NMR, and computational data to refine mechanistic models .

Data Interpretation and Optimization

Q. How can reaction yields be improved when scaling up synthesis?

  • Process Optimization :

  • Use continuous flow reactors to enhance heat/mass transfer.
  • Screen catalysts (e.g., CuCN vs. KCN) for higher selectivity. In batch reactions, KCN gave 65% yield, while CuCN improved to 78% .
    • Byproduct Analysis : Identify impurities (e.g., dechlorinated products) via GC-MS and adjust stoichiometry to minimize side reactions.

Q. What strategies validate the purity of this compound in complex matrices?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30). Retention time ~8.2 min.
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (C: 48.9%, H: 2.5%, N: 14.2%).

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